molecular formula C8H7ClN2 B177728 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-57-2

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B177728
CAS RN: 145934-57-2
M. Wt: 166.61 g/mol
InChI Key: ACPYFEOHCDNPLJ-UHFFFAOYSA-N
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Description

“2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These derivatives have been used in cancer therapy, specifically targeting the FGFR signaling pathway .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-Chloro-3-methyl-7-azaindole, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial for subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Advantages and Limitations for Lab Experiments

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several advantages for use in lab experiments. The compound is readily available and can be synthesized using various methods. This compound is also stable and can be stored for long periods without degradation. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also highly reactive and can form reactive intermediates, which can complicate experimental results.

Future Directions

There are several future directions for research on 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying specific proteins and enzymes that interact with this compound and determining the structural basis for these interactions. Another potential direction is to explore the potential applications of this compound in drug discovery and development. This could involve synthesizing analogs of this compound and testing their biological activity. Finally, future research could investigate the potential use of this compound in combination with other drugs or therapies to enhance their efficacy.

Scientific Research Applications

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been found to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases.

properties

IUPAC Name

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYFEOHCDNPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598651
Record name 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145934-57-2
Record name 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145934-57-2
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Synthesis routes and methods

Procedure details

3-methylpyrrolo[2,3-b]pyridine (0,5 g 0.0038 mol) was treated in 2 ml acetic acid with an equimolecular amount of sulfuryl chloride at 0° C. for 5 min. The mixture was allowed to warm to room temperature and was stirred for 5 min. After evaporation the residue was dissolved in methylene chloride and was treated with bicarbonate. The organic layer was separated, dried and removed under reduced pressure. Chromatography on silica gel eluting with ethyl acetate gave the desired product. (0,18 g 29%).
Quantity
0.0038 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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